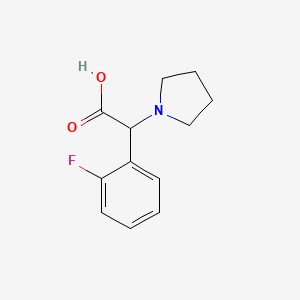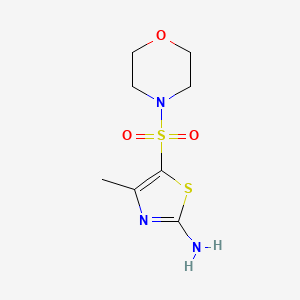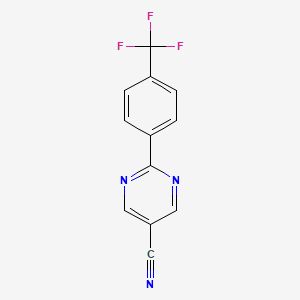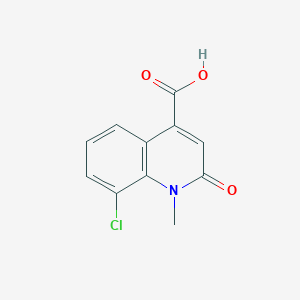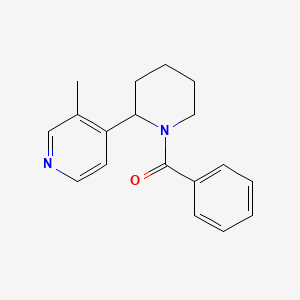
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the corresponding hydrazone. The hydrazone is cyclized to form the 1,3,4-oxadiazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl₃). The final step involves the hydrolysis of the ester group to yield the target compound, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the oxadiazole ring into other functional groups.
Substitution: The methoxy groups on the trimethoxyphenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division. Additionally, the oxadiazole ring can interact with nucleic acids or proteins, affecting their function and stability.
Comparación Con Compuestos Similares
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound lacks the oxadiazole ring but retains the trimethoxyphenyl group. It is used in similar research applications but may exhibit different biological activities.
1,3,4-Oxadiazole derivatives: Other derivatives of 1,3,4-oxadiazole with different substituents can be compared to understand the impact of various functional groups on their chemical and biological properties.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures can provide insights into the role of this group in biological activity.
Propiedades
Fórmula molecular |
C14H16N2O6 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
3-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-16-15-11(22-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |
Clave InChI |
WEMFDNAXGPHGEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


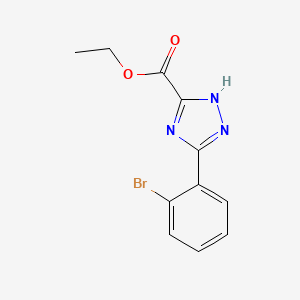
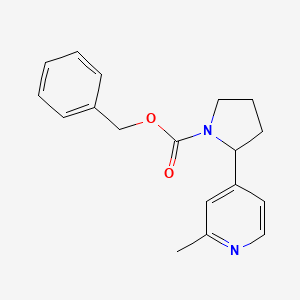
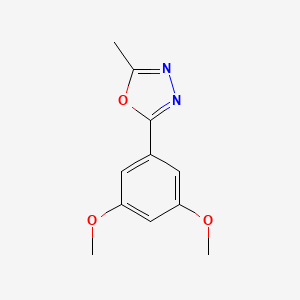
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
